molecular formula C20H26N4O3 B6975813 Tert-butyl 4-(2-imidazol-1-ylacetyl)-3-phenylpiperazine-1-carboxylate

Tert-butyl 4-(2-imidazol-1-ylacetyl)-3-phenylpiperazine-1-carboxylate

Cat. No.: B6975813
M. Wt: 370.4 g/mol
InChI Key: GBJNPFXFZBIOCD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-imidazol-1-ylacetyl)-3-phenylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an imidazole moiety and a phenyl group

Properties

IUPAC Name

tert-butyl 4-(2-imidazol-1-ylacetyl)-3-phenylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-20(2,3)27-19(26)23-11-12-24(18(25)14-22-10-9-21-15-22)17(13-23)16-7-5-4-6-8-16/h4-10,15,17H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJNPFXFZBIOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=CC=C2)C(=O)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-imidazol-1-ylacetyl)-3-phenylpiperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Acylation Reaction: The imidazole derivative is then acylated using an appropriate acyl chloride to introduce the acetyl group.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately, often starting from ethylenediamine and a suitable dihaloalkane.

    Coupling Reaction: The imidazole-acetyl derivative is then coupled with the piperazine derivative under basic conditions to form the final product.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via esterification using tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-imidazol-1-ylacetyl)-3-phenylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl 4-(2-imidazol-1-ylacetyl)-3-phenylpiperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-imidazol-1-ylacetyl)-3-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-imidazol-1-ylacetyl)-3-methylpiperazine-1-carboxylate
  • Tert-butyl 4-(2-imidazol-1-ylacetyl)-3-ethylpiperazine-1-carboxylate
  • Tert-butyl 4-(2-imidazol-1-ylacetyl)-3-isopropylpiperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-imidazol-1-ylacetyl)-3-phenylpiperazine-1-carboxylate is unique due to the presence of the phenyl group, which can enhance its binding affinity and specificity towards certain biological targets compared to its analogs with different substituents.

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